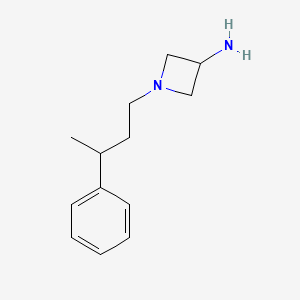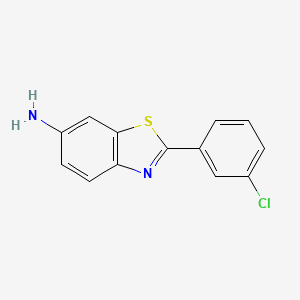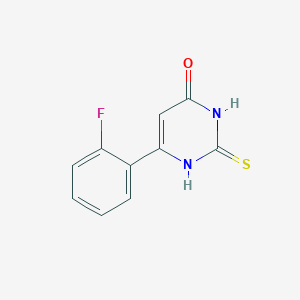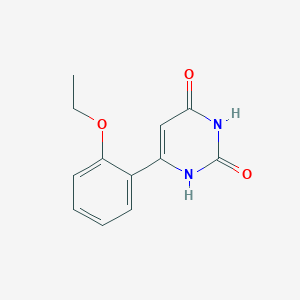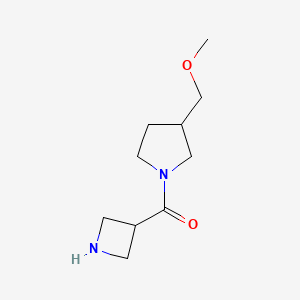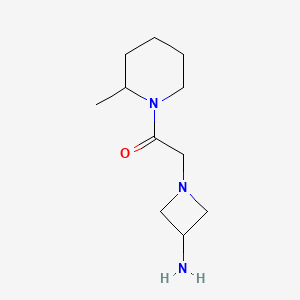![molecular formula C14H21BrClNO B1488009 3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1219972-45-8](/img/structure/B1488009.png)
3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride
Descripción general
Descripción
3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride, otherwise known as 2-BSPP, is a chemical compound that has been studied extensively in laboratory experiments and is used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 345.78 g/mol. 2-BSPP is composed of a pyrrolidine ring with a 2-bromo-4-(sec-butyl)phenoxy substituent. It is synthesized from commercially available sec-butyl bromide and pyrrolidine, and is typically used as a hydrochloride salt.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
Research into the synthesis of novel bromo-substituted compounds, including pyrrolidine derivatives, has produced a variety of molecules with potential applications in medicinal chemistry and material science. For instance, Sarbu et al. (2019) synthesized novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates, highlighting the versatility of bromo-substituted compounds in synthesizing heterocyclic structures with potential pharmacological applications Sarbu, L., Lungu, C., Sandu, I., Chirita, P., & Bahrin, L. G. (2019).
Antibacterial Activity
Bogdanowicz et al. (2013) explored the synthesis of new cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, assessing their antimicrobial activity against various bacteria. This demonstrates the potential of bromo-substituted pyrrolidine derivatives in developing new antibacterial agents Bogdanowicz, A., Foks, H., Gobis, K., Kędzia, A., Kwapisz, E., Olczak, A., & Główka, M. (2013).
Catalysis and Organic Synthesis
Ames and Bull (1982) reported on the catalytic potential of palladium compounds in reactions involving bromo- or iodo-cinnoline derivatives, leading to the synthesis of various heterocyclic compounds. This research underscores the importance of bromo-substituted compounds in facilitating catalyzed reactions for organic synthesis Ames, D. E., & Bull, D. (1982).
Material Science and Chemical Properties
Hou Hao-qing (2010) focused on the synthesis of specific pyridine derivatives, contributing to the field of material science by developing new compounds with potential applications in electronic materials and chemical sensors Hou, H. (2010).
Propiedades
IUPAC Name |
3-(2-bromo-4-butan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-3-10(2)11-4-5-14(13(15)8-11)17-12-6-7-16-9-12;/h4-5,8,10,12,16H,3,6-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHSKNXNRGCPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Bromo-4-(sec-butyl)phenoxy]pyrrolidine hydrochloride | |
CAS RN |
1219972-45-8 | |
| Record name | Pyrrolidine, 3-[2-bromo-4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-1-(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1487929.png)
![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)
